Retatrutide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

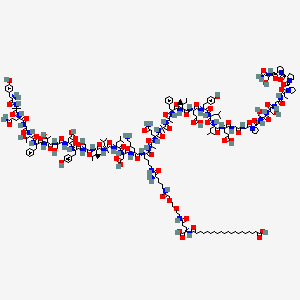

Retatrutide (LY3437943) is a novel triple agonist peptide developed by Eli Lilly that simultaneously activates glucagon-like peptide-1 receptor (GLP-1R), glucose-dependent insulinotropic polypeptide receptor (GIPR), and glucagon receptor (GCGR) . Structurally, it is a single peptide conjugated to a lipid diacid, enabling balanced agonism across these receptors . This compound is currently in Phase III clinical trials (TRIUMPH trials) for obesity, type 2 diabetes mellitus (T2DM), and related metabolic disorders .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Frameworks

Resin Selection and Initial Loading

The synthesis begins with a solid-phase carrier resin, typically Rink Amide AM Resin or Rink Amide MBHA Resin , which provides a stable amide linkage for C-terminal amidation. The resin’s loading capacity (0.3–0.7 mmol/g) is critical for minimizing steric hindrance during chain elongation. Deprotection of the resin’s Fmoc group is achieved using a 20% piperidine/DMF solution, ensuring efficient removal without side reactions.

Amino Acid Activation and Coupling

Key coupling reagents include DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) , which facilitate the formation of active esters from Fmoc- or Boc-protected amino acids. For example, Fmoc-Ser(tBu)-OH is activated with DIC/HOBt in a 1:1 molar ratio and coupled to the resin at 2–3 equivalents relative to resin capacity. This minimizes incomplete couplings, which are particularly problematic for sterically hindered residues like α-methylleucine.

Specific Synthetic Protocols and Innovations

Fragment Condensation Strategy

To streamline the synthesis of Retatrutide’s 39-mer sequence, protected peptide fragments are employed. For instance, the use of Fmoc-Pro-Pro-Pro-OH and Fmoc-Ser(tBu)-Gly-OH reduces the total number of coupling steps from 39 to 28, improving overall yield (68% vs. 42% for linear SPPS). Fragment condensation also mitigates aggregation issues during chain elongation, particularly in hydrophobic regions (e.g., Leu-Leu segments).

Orthogonal Protection Schemes

- Lysine Side Chains : The lysine residue at position 17 is modified with a AEEA-γGlu-Eicosanedioic acid side chain. During synthesis, this is protected with a Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, which is selectively removed with 2% hydrazine/DMF without affecting Fmoc or tBu protections.

- Glutamic Acid and Aspartic Acid : These residues are protected with OtBu (tert-butyl ester) groups, which are stable under basic deprotection conditions but cleaved during final TFA treatment.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude this compound is analyzed via reverse-phase HPLC using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 20–60% acetonitrile in 0.1% TFA over 60 minutes. The patented method achieves a crude purity of 82–86% , with principal impurities arising from deletion sequences (e.g., missing Aib² or αMeLeu¹³).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of this compound (theoretical: 4,512.3 Da; observed: 4,512.8 ± 1.2 Da) and identifies modifications such as oxidation (+16 Da) or incomplete side-chain deprotection (−56 Da for residual tBu groups).

Challenges and Optimization Strategies

Racemization During Coupling

The incorporation of Aib (aminoisobutyric acid) at positions 2 and 20 introduces a quaternary carbon, which inherently prevents racemization. However, standard amino acids like serine require low-temperature couplings (0–4°C) and minimized HOBt exposure to suppress racemization below 1%.

Purification and Yield Enhancement

Final purification uses preparative HPLC with a 10 µm C18 column, yielding 98.2% pure this compound after three chromatographic cycles. The overall process yield from resin to purified peptide is 14–18% , with losses attributed to cleavage inefficiencies (∼30%) and purification discard fractions (∼50%).

Comparative Analysis of Synthetic Routes

| Parameter | Linear SPPS | Fragment Condensation |

|---|---|---|

| Total Coupling Steps | 39 | 28 |

| Crude Purity | 72–76% | 82–86% |

| Process Yield | 8–12% | 14–18% |

| Key Reagents | DIC/HOBt | DIC/HOAt, Fragments |

Chemical Reactions Analysis

Types of Reactions

Retatrutide undergoes various chemical reactions, including:

Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with modified amino acids to enhance stability or activity.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine under reducing conditions.

Substitution: Modified amino acids such as 2-aminoisobutyric acid or alpha-methyl leucine.

Major Products Formed

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Peptides with enhanced stability or activity due to modified amino acids.

Scientific Research Applications

Retatrutide is a novel, injectable, once-weekly, triple-hormone receptor agonist that interacts with glucose-dependent insulinotropic polypeptide (GIP), glucagon-like peptide-1 (GLP-1), and glucagon (GCG) receptors . It is currently under investigation for its potential therapeutic effects on obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) .

Scientific Research Applications

Weight Reduction: Clinical trials have demonstrated this compound's effectiveness in promoting significant weight loss in obese and overweight individuals .

- In a phase 2 study, participants with obesity who did not have type 2 diabetes experienced up to a 24.2% weight reduction after 48 weeks .

- Another trial involving individuals with type 2 diabetes showed that weekly subcutaneous injections of 12 mg of this compound led to an average weight loss of 8.96 kg (nearly 10%) .

- Ongoing phase 3 trials, known as the Triumph trials, are further evaluating the long-term safety and effectiveness of this compound for weight reduction .

Type 2 Diabetes Management: this compound has shown promise in improving blood sugar control in individuals with type 2 diabetes .

- Clinical trials have reported clinically meaningful reductions in A1C levels with this compound doses of 4 mg to 12 mg, compared to placebo and dulaglutide 1.5 mg .

- In one study, A1C levels less than 6.5% were achieved in up to 82% of participants, and A1C levels less than 5.7% were achieved in up to 31% of participants .

- This compound also demonstrated reductions in glycated hemoglobin (HbA1c) compared to placebo and dulaglutide after 12 weeks of treatment .

- This compound treatment was associated with elevated insulin levels and improved insulin sensitivity .

Nonalcoholic Steatohepatitis (NASH): this compound is being investigated for its potential to treat NASH, a liver disease characterized by inflammation and fat accumulation .

Cardiovascular and Kidney Outcomes: Studies are underway to determine if this compound can reduce the incidence of serious heart-related complications and prevent the worsening of kidney function in adults living with obesity . A study is enrolling adults with a body mass index of 27 kg/m^2 or higher and atherosclerotic cardiovascular disease and/or chronic kidney disease . The study is expected to last about 5 years, with participants attending up to 27 clinic visits .

Safety and Tolerability

Clinical trials suggest that this compound has a favorable safety profile . In one trial, this compound exhibited a favorable safety profile and its pharmacokinetics indicate that it is well‐suited for weekly administration in type 2 diabetics . this compound was well tolerated and provided substantial and clinically meaningful reductions in body weight at 48 weeks of treatment .

Ongoing Research

Several clinical trials are currently evaluating this compound for various applications . These trials aim to assess the long-term safety and efficacy of this compound in different populations and for various indications, including:

Mechanism of Action

Retatrutide exerts its effects by simultaneously activating three hormone receptors: the glucagon-like peptide-1 receptor, glucose-dependent insulinotropic polypeptide receptor, and glucagon receptor. This triple agonist mechanism enhances insulin secretion, reduces glucagon release, and slows gastric emptying, leading to improved glycemic control and significant weight reduction . The activation of these receptors also influences appetite regulation and fat metabolism .

Comparison with Similar Compounds

Key Pharmacological Features :

- Receptor Potency: Retatrutide exhibits 8.9× higher potency at GIPR compared to endogenous GIP, but reduced potency at GCGR (0.3×) and GLP-1R (0.4×) relative to glucagon and GLP-1, respectively .

- Metabolic Effects : It promotes weight loss via increased energy expenditure (GCGR activation) and lipolysis (GIPR activation), while improving glycemic control (GLP-1R activation) .

- Pharmacokinetics : Dose-dependent pharmacokinetics with a half-life of ~6 days, enabling once-weekly subcutaneous administration .

This compound vs. Tirzepatide (Dual GLP-1R/GIPR Agonist)

Key Findings :

- This compound’s triple agonism drives superior weight loss compared to dual agonists like tirzepatide, particularly in patients with BMI >35 .

- Structural studies (cryo-EM) reveal distinct binding modes: this compound’s N-terminal residues interact uniquely with GCGR, enabling sustained metabolic effects .

This compound vs. Liraglutide (GLP-1R Agonist)

Key Findings :

- This compound outperforms liraglutide in weight loss, liver fat reduction, and insulin sensitivity improvements due to multi-receptor activation .

This compound vs. Other Triple Agonists (HM15211, SAR441255)

Emerging triple agonists like HM15211 and SAR441255 are in early-phase trials. This compound remains the most advanced, with Phase II data showing:

- Liver Biomarkers : 50% reduction in K-18 (apoptosis marker) and pro-C3 (fibrosis marker) .

- Cardiovascular Benefits : Systolic blood pressure reduced by -8.4 mmHg; LDL cholesterol lowered by -15% .

Data Tables

Table 1: Receptor Binding Affinities

| Compound | GLP-1R Potency (vs. native) | GIPR Potency (vs. native) | GCGR Potency (vs. native) |

|---|---|---|---|

| This compound | 0.4× | 8.9× | 0.3× |

| Tirzepatide | 1.0× | 5.0× | N/A |

| Glucagon | N/A | N/A | 1.0× |

Table 2: Weight Loss Outcomes in Clinical Trials

| Compound | Trial Phase | Duration | Weight Loss (%) | Dose |

|---|---|---|---|---|

| This compound | Phase II | 48 weeks | 24.2 | 12 mg weekly |

| Tirzepatide | Phase III | 72 weeks | 21.1 | 15 mg weekly |

| Liraglutide | Phase III | 52 weeks | 8.0 | 3.0 mg daily |

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Retatrutide, and how do they influence metabolic outcomes in preclinical models?

this compound acts as a triple agonist targeting GIP, GLP-1, and glucagon receptors. The synergistic activation of these receptors enhances satiety, increases energy expenditure, and improves insulin sensitivity. Preclinical models demonstrate that glucagon receptor activation promotes thermogenesis in adipose tissue, while GLP-1/GIP agonism suppresses appetite. Researchers should design in vivo studies to isolate receptor-specific effects using knockout models or selective antagonists .

Q. How have Phase 2 clinical trials for this compound been structured to assess both glycemic control and weight loss endpoints?

Phase 2 trials (e.g., NCT04867785) employed a randomized, double-blind, placebo-controlled design with escalating doses (2–12 mg/week over 12 weeks). Primary endpoints included HbA1c reduction and percentage body weight loss, while secondary endpoints assessed lipid profiles, waist circumference, and liver fat content. Trials used a stepwise titration to mitigate gastrointestinal side effects, with efficacy analysis excluding post-discontinuation data .

Q. What methodological considerations are critical for reconstituting this compound in laboratory settings?

this compound is supplied as lyophilized powder requiring reconstitution with bacteriostatic water (0.9% benzyl alcohol) to ensure stability. Researchers must:

- Allow vials to reach room temperature pre-reconstitution.

- Inspect solutions for turbidity or particulates post-reconstitution.

- Store reconstituted peptides at 2–8°C for ≤4 weeks. Suboptimal reconstitution may alter pharmacokinetic profiles, necessitating validation via HPLC .

Advanced Research Questions

Q. What statistical considerations are critical when analyzing dose-response relationships in this compound trials with multiple escalating dosage arms?

Trials like TRIUMPH-2 use mixed-effects models to account for repeated measures and dropout rates. Key considerations include:

- Multiplicity adjustments : Hochberg or Bonferroni corrections for comparing multiple dose groups.

- Non-linear modeling : Logistic regression for threshold effects (e.g., ≥5% weight loss).

- Missing data handling : Multiple imputation or sensitivity analyses under MAR assumptions. Phase 2 data revealed a dose-dependent 8.7–24.2% weight loss, with significant HbA1c reductions (−1.6% to −2.02%) at higher doses .

Q. How do pharmacokinetic properties of this compound, such as its extended half-life due to fatty acid modification, impact longitudinal study designs?

this compound’s fatty acid side chain extends its half-life to ~6 days, enabling once-weekly dosing. Researchers must:

- Schedule metabolic assessments (e.g., DEXA scans, calorimetry) ≥7 days post-dose to avoid peak-trough variability.

- Account for prolonged receptor saturation in washout periods (≥4 weeks) for crossover trials.

- Monitor antibody formation in long-term studies (>48 weeks), though immunogenicity rates remain low (≤2%) .

Q. What mechanisms underlie this compound’s efficacy in non-alcoholic fatty liver disease (NAFLD), and how should translational studies be designed?

this compound reduces hepatic steatosis via glucagon-mediated lipolysis and GLP-1/GIP-driven insulin sensitization. Preclinical studies show a 30–40% reduction in liver fat content. Translational protocols should:

- Use MRI-PDFF or biopsy for steatosis quantification.

- Stratify cohorts by baseline NAFLD activity scores (NAS).

- Control for confounding variables (e.g., dietary intake) using food diaries .

Q. Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in this compound’s efficacy between diabetic and non-diabetic cohorts?

Phase 2 trials reported greater weight loss in non-diabetic participants (24.2% vs. 16.94% in T2D cohorts). Potential confounders include:

- Insulin resistance : Higher baseline insulin in T2D may attenuate glucagon’s thermogenic effects.

- Concomitant medications : Metformin usage in T2D cohorts could independently modulate glucose metabolism. Stratified subgroup analyses and propensity score matching are recommended .

Q. What experimental designs are optimal for comparing this compound with dual agonists (e.g., Tirzepatide) in obesity models?

Head-to-head trials should use adaptive designs with Bayesian response-adaptive randomization. Key endpoints:

Properties

Molecular Formula |

C227H354N48O69 |

|---|---|

Molecular Weight |

4860 g/mol |

IUPAC Name |

20-[[(1S)-4-[2-[2-[2-[[(5S)-5-amino-6-[[(5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-6-[[(2S)-1-[[(2S)-5-amino-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |

InChI |

InChI=1S/C227H354N48O69/c1-23-128(11)184(214(331)249-149(86-91-181(299)300)198(315)253-155(109-138-72-78-141(284)79-73-138)202(319)252-153(104-125(5)6)200(317)251-152(103-124(3)4)199(316)248-147(85-90-180(297)298)193(310)238-114-174(290)237-117-178(294)272-96-53-64-166(272)212(329)261-163(120-278)209(326)259-162(119-277)195(312)240-115-175(291)241-132(15)218(335)274-98-55-66-168(274)220(337)275-99-56-67-169(275)219(336)273-97-54-65-167(273)213(330)258-161(118-276)188(233)305)266-206(323)157(107-135-57-41-39-42-58-135)250-190(307)131(14)243-222(340)225(18,19)270-211(328)150(83-88-171(232)287)245-189(306)130(13)242-196(313)145(63-49-52-94-236-191(308)143(229)61-48-51-93-234-177(293)123-344-102-101-343-100-95-235-172(288)89-84-151(221(338)339)244-173(289)68-45-37-35-33-31-29-27-25-26-28-30-32-34-36-38-46-69-179(295)296)246-197(314)146(62-47-50-92-228)247-204(321)159(111-182(301)302)255-201(318)154(105-126(7)8)264-224(342)227(22,113-127(9)10)271-217(334)185(129(12)24-2)267-210(327)165(122-280)260-203(320)156(110-139-74-80-142(285)81-75-139)254-205(322)160(112-183(303)304)256-208(325)164(121-279)262-216(333)187(134(17)282)268-207(324)158(108-136-59-43-40-44-60-136)257-215(332)186(133(16)281)265-176(292)116-239-194(311)148(82-87-170(231)286)263-223(341)226(20,21)269-192(309)144(230)106-137-70-76-140(283)77-71-137/h39-44,57-60,70-81,124-134,143-169,184-187,276-285H,23-38,45-56,61-69,82-123,228-230H2,1-22H3,(H2,231,286)(H2,232,287)(H2,233,305)(H,234,293)(H,235,288)(H,236,308)(H,237,290)(H,238,310)(H,239,311)(H,240,312)(H,241,291)(H,242,313)(H,243,340)(H,244,289)(H,245,306)(H,246,314)(H,247,321)(H,248,316)(H,249,331)(H,250,307)(H,251,317)(H,252,319)(H,253,315)(H,254,322)(H,255,318)(H,256,325)(H,257,332)(H,258,330)(H,259,326)(H,260,320)(H,261,329)(H,262,333)(H,263,341)(H,264,342)(H,265,292)(H,266,323)(H,267,327)(H,268,324)(H,269,309)(H,270,328)(H,271,334)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,338,339)/t128-,129-,130-,131-,132-,133-,134+,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,184-,185-,186-,187-,227-/m0/s1 |

InChI Key |

PIHZSFXNGVXGER-QQQDAUCCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC9=CC=C(C=C9)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCNC(=O)C(CCCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC9=CC=C(C=C9)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.